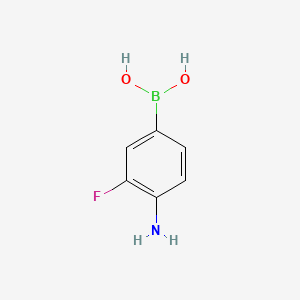

(4-Amino-3-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(4-amino-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWAOAYJATKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436528 | |

| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494752-42-0 | |

| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Amino-3-fluorophenyl)boronic acid CAS number

An In-Depth Technical Guide to (4-Amino-3-fluorophenyl)boronic acid

Introduction

This compound is an organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a boronic acid group, an amino group, and a fluorine atom, make it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura coupling and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 494752-42-0 | [1] |

| Molecular Formula | C₆H₇BFNO₂ | |

| Molecular Weight | 154.93 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 150-160 °C (hydrochloride salt) | [4] |

| Purity | Typically ≥98% | |

| Storage Temperature | Ambient or 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 4-bromo-2-fluoroaniline.[5][6][7] The general synthetic route involves the protection of the amino group, followed by a lithium-bromine exchange, reaction with a borate ester, and subsequent acidic hydrolysis to yield the final product.[5][6] A 47% yield has been reported for this synthetic pathway.[5][6]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Key Applications

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[8][9] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryls, polyolefins, and styrenes.[8][9] this compound is a valuable reagent in Suzuki-Miyaura coupling reactions, allowing for the introduction of the 4-amino-3-fluorophenyl moiety into a target molecule.[10]

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane, toluene, or DMF/water mixture)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

Boron-containing compounds, particularly boronic acids, have emerged as a significant class of molecules in drug discovery.[11][12][13] The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles has led to the development of several boron-containing drugs.[12] this compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[14]

Furthermore, this compound has been utilized in the development of glucose-sensing materials that can operate at physiological pH.[5][6] The relatively low pKa value of the boronic acid (7.8 when acetylated) is advantageous for glucose sensing in bodily fluids.[5][6]

Safety Information

This compound should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in Suzuki-Miyaura coupling reactions and its role as a building block in medicinal chemistry underscore its importance. As research in boron chemistry continues to expand, the applications of this compound are likely to grow, particularly in the development of novel therapeutics and advanced materials.

References

- 1. Boronic acid, (4-amino-3-fluorophenyl)- (9CI) | 494752-42-0 [amp.chemicalbook.com]

- 2. 3-Amino-4-fluorophenylboronic acid AldrichCPR 873566-75-7 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 4-Amino-3-fluorophenylboronic acid 1256355-32-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. (Open Access) Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid (2003) | Sasmita Das | 46 Citations [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery

An In-Depth Technical Guide to (4-Amino-3-fluorophenyl)boronic acid: Properties, Synthesis, and Core Applications

In the landscape of medicinal chemistry and synthetic organic chemistry, few functional groups have imparted as much versatility and transformative potential as the boronic acid moiety. First synthesized in 1860, boronic acids and their derivatives have evolved from chemical curiosities to indispensable tools in the construction of complex molecular architectures.[1] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for drug candidates.[1][2] This is exemplified by the FDA approval of boronic acid-containing drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, which has demystified earlier concerns about toxicity and spurred immense interest in the field.[1][2]

The utility of boronic acids is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] This guide focuses on a particularly valuable building block: This compound . The strategic placement of the amino and fluoro groups on the phenyl ring provides medicinal chemists with a versatile scaffold to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. This document, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, and critical applications, grounded in established scientific principles and methodologies.

Part 1: Physicochemical Profile of this compound

Understanding the fundamental properties of a chemical reagent is paramount to its effective application. This compound is a substituted phenylboronic acid featuring an amine group para to the boronic acid and a fluorine atom in the meta position. These substitutions significantly influence its reactivity and electronic properties. The compound is typically available as a free base or as a more stable hydrochloride salt.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇BFNO₂ | |

| Molecular Weight | 154.94 g/mol | |

| CAS Number | 494752-42-0 | |

| Appearance | White to light yellow solid | [5] |

| pKa | 7.8 (for the acetylated derivative) | [6][7] |

| Storage | Store in a dry, cool place. Moisture sensitive. | [5][6] |

Note on Hydrochloride Salt: The hydrochloride salt of this compound (CAS: 1256355-32-4) is also commonly used. It has a molecular weight of 191.40 g/mol and is often preferred for its improved stability and handling characteristics.[8][9]

Part 2: Synthesis Pathway

The synthesis of this compound has been reported via a multi-step process starting from 4-bromo-2-fluoroaniline.[6][7] The key steps involve protection of the reactive amine group, a lithium-halogen exchange to introduce the boron moiety, and subsequent hydrolysis to yield the final boronic acid.

A representative synthesis workflow is outlined below. The initial protection of the amine is a critical step to prevent unwanted side reactions during the lithium-halogen exchange.

Caption: High-level workflow for the synthesis of this compound.

This process, while effective, requires careful handling of air- and moisture-sensitive reagents like n-butyllithium and trimethyl borate, necessitating an inert atmosphere (e.g., nitrogen or argon).[6]

Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing a direct route to complex biaryl structures that are foundational in many pharmaceutical compounds.[4][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust, general procedure for coupling this compound with a generic aryl bromide. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, DtBuPF)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0 equivalents)

-

Anhydrous Solvent (e.g., Dioxane, Toluene, THF/Water mixture)

Protocol Workflow:

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Causality and Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under argon or nitrogen is crucial for catalytic activity.[11]

-

Equivalents of Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion, compensating for potential homocoupling or protodeboronation side reactions.

-

Choice of Base: The base is essential for activating the boronic acid by forming the boronate anion ([ArB(OH)₃]⁻), which is more nucleophilic and facilitates the transmetalation step.[10] The choice of base (from milder K₂CO₃ to stronger Cs₂CO₃) can be optimized depending on the electronic nature of the coupling partners.

-

Degassing: Removing dissolved oxygen from the solvent is critical to prevent oxidation of the palladium catalyst and phosphine ligands.[11]

-

Monitoring: Techniques like TLC or LC-MS provide a real-time assessment of the reaction's progress, preventing unnecessary heating that could lead to product degradation or side reactions.

Part 4: Application in Biosensing

Beyond synthetic chemistry, this compound has been utilized in the development of materials for glucose sensing.[6][7] Boronic acids are known to bind reversibly with diols, such as those found in glucose. The fluorine substituent on the phenyl ring lowers the pKa of the boronic acid, making this interaction effective at the physiological pH of bodily fluids (around 7.4).[7] The pendant amine group facilitates the attachment of the molecule to polymer backbones or other materials, enabling the construction of sophisticated sensing platforms.[6][7]

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its hydrochloride salt must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard H302).[8][9] It may also cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.

-

Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[6]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its unique substitution pattern offers a strategic advantage for fine-tuning molecular properties. A thorough understanding of its physicochemical characteristics, coupled with mechanistically sound and robust protocols like the Suzuki-Miyaura coupling, allows researchers to harness its full potential. By adhering to rigorous experimental design and safety protocols, scientists can confidently integrate this versatile building block into their synthetic and developmental workflows, accelerating the path toward novel therapeutics and advanced materials.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. 4-氨基-3-氟苯硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Amino-3-fluorophenylboronic acid hydrochloride | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-Amino-4-fluorophenylboronic acid | CAS#:873566-75-7 | Chemsrc [chemsrc.com]

(4-Amino-3-fluorophenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Research and Development

Introduction: Unveiling a Versatile Building Block in Modern Chemistry

(4-Amino-3-fluorophenyl)boronic acid has emerged as a pivotal reagent in the landscape of synthetic organic chemistry and drug discovery. Its unique structural features—a boronic acid moiety for versatile cross-coupling, an amino group for further functionalization, and a fluorine atom to modulate electronic properties and metabolic stability—make it a highly sought-after building block. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. We will delve into its structural and physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safe handling protocols, all grounded in authoritative scientific literature.

Physicochemical and Structural Properties

Understanding the fundamental physical and structural properties of this compound is crucial for its effective application in synthesis and formulation.

Structural and General Properties

This compound is a white to off-white solid at room temperature. The presence of both a Lewis acidic boronic acid group and a basic amino group imparts amphoteric character to the molecule. It is often supplied and used as the free base or as its hydrochloride salt, which can exhibit different solubility and stability profiles.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇BFNO₂ | [1][2] |

| Molecular Weight | 154.94 g/mol | [1][2] |

| CAS Number | 494752-42-0 | [1][2] |

| Appearance | White to light brown powder or solid | [3] |

| Melting Point | 150-160 °C (hydrochloride salt) | [4][5][6] |

Note: The melting point is for the hydrochloride salt, as the free base may decompose upon heating.

Solubility Profile

Acidity (pKa)

The pKa of the boronic acid moiety is a critical parameter that governs its reactivity, particularly in cross-coupling reactions and its interaction with biological systems. While the direct experimental pKa of this compound is not widely reported, a study by Asher et al. determined the pKa of its acetylated (acetamido) derivative to be 7.8[8][9]. The electron-withdrawing nature of the fluorine atom is expected to lower the pKa compared to the non-fluorinated analog, 4-aminophenylboronic acid. For comparison, the pKa of phenylboronic acid is approximately 8.8[1]. The pKa of the anilinic amino group is expected to be in the typical range for arylamines (around 4-5).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (in D₂O): A published spectrum shows characteristic aromatic proton signals. The protons on the phenyl ring exhibit splitting patterns consistent with the substitution pattern.[9]

-

¹³C NMR (in D₂O): The ¹³C NMR spectrum will show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.[9]

Infrared (IR) Spectroscopy

-

O-H stretching: Broad band in the region of 3200-3600 cm⁻¹ associated with the boronic acid hydroxyl groups.

-

N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

B-O stretching: Strong band around 1350 cm⁻¹.

-

C-F stretching: Strong band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its accessibility in research. A detailed protocol has been reported by Asher et al., which involves a multi-step process starting from 4-bromo-2-fluoroaniline[9].

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from the literature and should be performed by trained chemists under appropriate safety precautions[9].

-

Protection of the Amino Group: The amino group of 4-bromo-2-fluoroaniline is first protected, for example, by silylation, to prevent interference in the subsequent steps.

-

Lithium-Halogen Exchange: The protected intermediate is then subjected to a lithium-halogen exchange reaction at low temperature (e.g., -78 °C) using a strong organolithium base like n-butyllithium or tert-butyllithium. This generates a highly reactive aryllithium species. The choice of base and reaction conditions is critical to achieve high efficiency and avoid side reactions.

-

Borylation: The aryllithium intermediate is then reacted with an electrophilic boron source, typically trimethyl borate, at low temperature. This step forms the boronate ester.

-

Hydrolysis and Deprotection: The reaction mixture is quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the protecting group from the amino function.

-

Workup and Purification: The product is then isolated through extraction and purified, for instance, by precipitation or recrystallization, to yield this compound. The final product is reported to be a light yellow solid[9].

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the boronic acid and amino functionalities, making it a versatile synthon.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[9]. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for the synthesis of complex biaryl and related structures. The fluorine and amino substituents can influence the electronic properties of the arylboronic acid, thereby affecting the efficiency of the transmetalation step in the catalytic cycle.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Chan-Lam N-Arylation

The amino group of this compound can potentially undergo Chan-Lam N-arylation with another arylboronic acid in the presence of a copper catalyst[13][14]. This reaction forms a diarylamine linkage. The reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups.

Petasis Borono-Mannich Reaction

This compound can also serve as the arylating agent in the Petasis borono-Mannich reaction, a three-component reaction involving an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid[8][15][16][17]. This reaction provides a direct route to α-amino acids and other substituted amines. The electron-rich nature of the aminophenyl ring may facilitate the reaction.

Other Potential Reactions

The amino group can be readily derivatized through acylation, alkylation, or diazotization, opening up a wide array of synthetic possibilities for creating libraries of compounds for drug discovery and materials science.

Stability and Storage

Proper handling and storage are essential to maintain the quality and reactivity of this compound.

-

Moisture Sensitivity: Like many boronic acids, this compound is moisture-sensitive and can undergo dehydration to form boroxines (cyclic anhydrides)[9]. This process is often reversible upon treatment with water.

-

Storage Recommendations: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place[9]. For long-term storage, refrigeration is advised.

-

Hydrolytic Stability: The stability of arylboronic acids in aqueous media is pH-dependent. While generally stable at neutral to acidic pH, they can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly at elevated temperatures and in the presence of some metal catalysts.

Safety and Toxicology

As with any chemical reagent, it is imperative to handle this compound with appropriate safety precautions.

Hazard Identification

Based on available safety data sheets for the hydrochloride salt, the compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[4][18][19].

-

Skin Irritation (Category 2): Causes skin irritation[20][21].

-

Eye Irritation (Category 2): Causes serious eye irritation[20][21].

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[20][21].

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Toxicological Data

Conclusion: A Versatile Tool for Innovation

This compound stands out as a multifunctional building block with significant potential in diverse areas of chemical research and development. Its unique combination of a reactive boronic acid, a nucleophilic amino group, and a modulating fluorine atom provides a rich platform for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its physical and chemical characteristics, synthesis, reactivity, and handling, empowering researchers to confidently and effectively utilize this valuable reagent in their pursuit of scientific innovation. As the demand for sophisticated molecular architectures continues to grow, the importance of versatile synthons like this compound will undoubtedly continue to expand.

References

- 1. mdpi.com [mdpi.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 4-Amino-3-fluorophenylboronic acid, pinacol ester | 819058-34-9 [sigmaaldrich.com]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Amino-3-fluorophenylboronic acid, pinacol ester CAS#: 819058-34-9 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 11. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Petasis Reaction [organic-chemistry.org]

- 16. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 17. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]

- 18. 4-Amino-3-fluorophenylboronic acid hydrochloride | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 4-Amino-3-fluorophenylboronic acid 1256355-32-4 [sigmaaldrich.com]

- 20. Boronic acid, (4-amino-3-fluorophenyl)- (9CI) | 494752-42-0 [amp.chemicalbook.com]

- 21. 3-Amino-4-fluorophenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline

An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorophenylboronic Acid from 4-Bromo-2-fluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed overview of a robust synthetic route to 4-amino-3-fluorophenylboronic acid, a critical building block in modern medicinal chemistry. Starting from the commercially available 4-bromo-2-fluoroaniline, the synthesis proceeds through a multi-step sequence involving amine protection, lithium-halogen exchange, and borylation. We delve into the underlying chemical principles, provide a meticulously detailed experimental protocol, and discuss critical process parameters and characterization techniques. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex pharmaceutical intermediates.

Introduction: The Strategic Importance of 4-Amino-3-fluorophenylboronic Acid

Arylboronic acids are indispensable tools in contemporary drug discovery, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1][2][3] Among this valuable class of compounds, 4-amino-3-fluorophenylboronic acid and its derivatives have emerged as particularly significant intermediates.[4][5]

The strategic value of this molecule is rooted in its trifunctional nature:

-

The Boronic Acid Moiety: Serves as the reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl structures common in active pharmaceutical ingredients (APIs).[3]

-

The Amino Group: Provides a nucleophilic site for subsequent derivatization, enabling the attachment of the scaffold to other parts of a target molecule, or for modulating solubility and pharmacokinetic properties.

-

The Fluorine Atom: The presence of fluorine ortho to the amino group significantly influences the molecule's electronic properties.[6] It lowers the pKa of the boronic acid, which can be advantageous for binding interactions at physiological pH.[1][6] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and membrane permeability.[6]

Given its utility, a reliable and well-understood synthetic pathway to 4-amino-3-fluorophenylboronic acid is paramount for research and development teams. This guide focuses on a field-proven method starting from 4-bromo-2-fluoroaniline.

Synthetic Strategy and Mechanistic Rationale

The conversion of an aryl bromide to an arylboronic acid can be approached via several methods. The most common include the Miyaura borylation and routes involving organometallic intermediates like Grignard or organolithium reagents.[7][8][9] For the , a strategy based on a lithium-halogen exchange followed by electrophilic trapping with a borate ester is particularly effective.[1][6][10]

The overall synthetic workflow is outlined below.

Caption: High-level overview of the synthetic pathway.

Causality Behind Experimental Choices

Step 1: Protection of the Amino Group The synthesis commences with the protection of the aniline's amino group. This step is not merely procedural but mechanistically essential. The subsequent step involves the use of a potent organometallic base, n-butyllithium (n-BuLi). The primary amine has an acidic proton (pKa ≈ 30 in DMSO) that would be readily deprotonated by n-BuLi, quenching the reagent and preventing the desired lithium-halogen exchange.[1][6] Acetylation, forming an acetamide, is a common and effective strategy. It neutralizes the acidic proton and the acetyl group can be readily removed during the final acidic workup.

Step 2: Lithium-Halogen Exchange With the amine protected, the core transformation is the conversion of the C-Br bond to a C-B bond. A lithium-halogen exchange is an excellent method for generating the required aryl anion (organolithium) intermediate.[11] This reaction is typically performed at very low temperatures (e.g., -78 °C) using an ethereal solvent like tetrahydrofuran (THF). The low temperature is critical to ensure the stability of the highly reactive aryllithium species and to prevent side reactions, such as reaction with the solvent.

Step 3: Borylation with a Borate Ester The generated aryllithium is a powerful nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate B(OMe)₃.[1][12] This forms a tetracoordinate boronate complex. It is crucial to maintain low temperatures during the addition to prevent over-addition, where a second or third equivalent of the aryllithium reagent could react with the boronate complex, leading to undesired borinic acid or triarylborane byproducts.[12]

Step 4: Hydrolysis and Deprotection The final step is an acidic workup. The addition of aqueous acid, such as HCl, accomplishes two critical transformations simultaneously:

-

Hydrolysis: The borate ester intermediate is hydrolyzed to the final boronic acid.

-

Deprotection: The N-acetyl protecting group is hydrolyzed, regenerating the free amino group.

This convergent final step enhances the efficiency of the overall synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials, including pyrophoric reagents (n-BuLi) and corrosive acids. It must be performed by trained personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, inert atmosphere).

Materials and Equipment

| Reagent/Material | M.W. | Quantity | Moles | Equiv. | Notes / Suggested Supplier |

| 4-Bromo-2-fluoroaniline | 190.02 | 5.00 g | 26.3 mmol | 1.0 | Acros Organics, >98% |

| Tetrahydrofuran (THF) | 72.11 | ~150 mL | - | - | Anhydrous, <50 ppm H₂O |

| Triethylamine (Et₃N) | 101.19 | 4.40 mL | 31.6 mmol | 1.2 | Distilled from CaH₂ |

| Acetyl Chloride | 78.50 | 2.05 mL | 28.9 mmol | 1.1 | >98% |

| n-Butyllithium (n-BuLi) | 64.06 | 36.2 mL | 57.9 mmol | 2.2 | 1.6 M solution in hexanes |

| Trimethyl Borate | 103.91 | 7.0 mL | 63.1 mmol | 2.4 | >99% |

| Hydrochloric Acid (HCl) | 36.46 | ~65 mL | - | - | 1.0 M aqueous solution |

| Diethyl Ether | 74.12 | ~100 mL | - | - | Anhydrous |

| Pentane | 72.15 | ~50 mL | - | - | Anhydrous |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - | - | For drying |

Equipment:

-

Three-necked round-bottom flasks (250 mL and 500 mL)

-

Magnetic stirrer and stir bars

-

Schlenk line or nitrogen/argon manifold for inert atmosphere

-

Syringes and syringe pump

-

Low-temperature cooling bath (dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

Caption: Detailed experimental workflow for the synthesis.

Part A: Synthesis of N-(4-Bromo-2-fluorophenyl)acetamide

-

To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add 4-bromo-2-fluoroaniline (5.00 g, 26.3 mmol) and anhydrous THF (50 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add triethylamine (4.40 mL, 31.6 mmol).

-

Slowly add acetyl chloride (2.05 mL, 28.9 mmol) dropwise over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Quench the reaction by adding 50 mL of water. Transfer to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-bromo-2-fluorophenyl)acetamide as an off-white solid. This intermediate is typically used in the next step without further purification.

Part B: Synthesis of 4-Amino-3-fluorophenylboronic Acid

-

Transfer the crude N-(4-bromo-2-fluorophenyl)acetamide to a flame-dried 500 mL three-necked flask. Place under a nitrogen atmosphere and dissolve in anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 36.2 mL, 57.9 mmol) dropwise via syringe pump over 1.5 hours, ensuring the internal temperature does not rise above -70 °C. The solution will turn dark in color.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

While maintaining the temperature at -78 °C, add trimethyl borate (7.0 mL, 63.1 mmol) dropwise over 20 minutes.

-

After the addition is complete, allow the reaction flask to slowly warm to room temperature and stir overnight under nitrogen.

-

Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1.0 M HCl (63 mL). Caution: Initial quenching can be exothermic.

-

Stir the biphasic mixture vigorously overnight at room temperature to ensure complete hydrolysis of both the borate ester and the amide.

-

Transfer the mixture to a separatory funnel. Extract with diethyl ether (2 x 10 mL) to remove non-polar impurities; the product remains in the aqueous layer.

-

Separate the aqueous layer. While a detailed procedure from the literature suggests further purification steps, a common method involves adjusting the pH to induce precipitation or performing an extraction at the isoelectric point. An alternative cited method involves extracting the acidic aqueous layer with ether, drying the organic layer, and precipitating the product in pentane at 0°C.[1]

-

Isolate the resulting light yellow solid by vacuum filtration, wash with cold pentane, and dry under vacuum. The expected yield is approximately 45-50%.[1][6] The product can be moisture-sensitive and should be stored under an inert atmosphere in a refrigerator.[1]

Product Characterization and Validation

To confirm the successful synthesis and purity of the target compound, a suite of analytical techniques should be employed. The data below is representative of what should be expected.

| Analysis Technique | Expected Result |

| ¹H NMR (D₂O) | δ 7.28 (d, 2H), 6.84 (t, 1H).[1] |

| ¹³C NMR (D₂O) | δ 153, 150, 137, 130, 120, 117.[1] |

| ¹⁹F NMR | A single resonance corresponding to the aryl fluoride. |

| Mass Spec. (ESI+) | m/z calculated for C₆H₇BFO₂: 155.05. Found: 156.06 [M+H]⁺. |

| Melting Point | 150-160 °C (for the hydrochloride salt). |

| Appearance | Light yellow solid.[1] |

Troubleshooting and Process Optimization

-

Low Yield: This can often be traced back to insufficient drying of glassware or solvents, leading to quenching of the organolithium reagent. Ensure all components are scrupulously dried. Incomplete lithium-halogen exchange is another possibility; ensure the correct stoichiometry of n-BuLi is used and that the addition is slow enough to maintain the low temperature.

-

Formation of Byproducts: If the borylation step is performed at too high a temperature, over-addition can lead to the formation of borinic acids. Maintain a temperature of -78 °C during the addition of both n-BuLi and the borate ester.

-

Purification Difficulties: Boronic acids can be challenging to purify due to their propensity to form cyclic anhydrides (boroxines) upon dehydration. Purification by precipitation or careful crystallization is often more effective than chromatography. Recrystallization from an ethanol/water mixture has been reported for similar compounds.[13]

Conclusion

The via an amine protection, lithiation, and borylation sequence is a reliable and scalable method.[1][6][10] The rationale behind each step is well-grounded in the principles of organometallic chemistry, ensuring a reproducible outcome when executed with care. By providing a detailed protocol and explaining the causality behind the experimental design, this guide equips researchers and drug development professionals with the necessary knowledge to confidently synthesize this valuable pharmaceutical intermediate, thereby facilitating the advancement of small molecule drug discovery programs.

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

crystal structure of 4-amino-3-fluorophenylboronic acid

An In-depth Technical Guide to the Crystal Structure of 4-amino-3-fluorophenylboronic acid

Executive Summary

4-amino-3-fluorophenylboronic acid is a pivotal molecule in medicinal chemistry and materials science. Its unique structural features—a boronic acid moiety for reversible covalent bonding, a fluorine atom to modulate acidity, and an amine group for functionalization—make it a highly valuable building block. This guide offers a comprehensive analysis of its three-dimensional architecture as determined by single-crystal X-ray diffraction. We will delve into the synthesis and crystallization, the methodology of structure determination, and a detailed examination of the molecular geometry and intermolecular forces that govern its solid-state packing. The insights derived from this structural analysis are correlated with the compound's physicochemical properties and its significant applications, particularly in the development of glucose sensors and as an intermediate in pharmaceutical synthesis.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids have become indispensable tools in modern chemistry and drug development. Their utility spans a wide range of applications, from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to their use as enzyme inhibitors and chemical sensors.[1][2] The functional versatility of the boronic acid group, B(OH)₂, lies in its ability to form reversible covalent bonds with diols, a property famously exploited in glucose sensing.[1][3]

The specific properties of a phenylboronic acid can be precisely tuned through substitution on the aromatic ring. In the case of 4-amino-3-fluorophenylboronic acid, the substituents are chosen with strategic intent:

-

Fluorine Substituent : The electron-withdrawing nature of the fluorine atom is crucial for enhancing the Lewis acidity of the boron center. This lowers the pKₐ of the boronic acid, enabling it to bind effectively with diols (like glucose) at physiological pH (~7.4).[3]

-

Amine Substituent : The pendant amino group provides a convenient handle for covalent attachment to other molecules or polymer matrices, a feature essential for immobilizing the sensing molecule in a device.[1][3]

This guide provides a detailed exploration of the solid-state structure of 4-amino-3-fluorophenylboronic acid, revealing how the interplay of its functional groups dictates its molecular conformation and crystal packing, which in turn influences its bulk properties and applications.

Synthesis and Single Crystal Growth

The synthesis of 4-amino-3-fluorophenylboronic acid is a multi-step process that requires careful control of reaction conditions to achieve a reasonable yield. The procedure reported by Das et al. serves as the authoritative method for its preparation.[1][4]

Rationale for the Synthetic Strategy

The core of the synthesis involves a lithium-halogen exchange to introduce the boron moiety. However, the presence of an acidic proton on the aniline amine group would interfere with the highly basic organolithium reagent. Therefore, the amine group must first be protected. A silyl group is an effective choice as it is easily installed and removed under mild conditions.[3]

Experimental Protocol: Synthesis

The following protocol is adapted from the established literature.[1] All reactions should be performed under an inert nitrogen atmosphere using anhydrous solvents.

Step 1: Protection of the Amine Group

-

Dissolve 4-bromo-2-fluoroaniline in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add n-butyllithium (n-BuLi) dropwise to deprotonate the amine.

-

Add trimethylsilyl chloride (TMSCl) to the solution to form the TMS-protected aniline.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The resulting trimethylsilyl-protected 4-bromo-2-fluoroaniline is used directly in the next step.

Step 2: Boronic Acid Formation

-

Cool the solution containing the protected aniline to -78 °C using a dry ice/acetone bath.

-

Add a second equivalent of n-BuLi dropwise to perform the lithium-bromine exchange.

-

After stirring for a short period, add trimethyl borate, B(OMe)₃, to the solution.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding 0.1 N HCl. This step also serves to hydrolyze the borate ester and deprotect the amine group.

-

Stir the mixture overnight.

-

Perform an ether extraction. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by precipitation from pentane at 0 °C to yield 4-amino-3-fluorophenylboronic acid as a light yellow solid.[1]

Protocol: Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. A common method involves:

-

Dissolving the purified solid in a minimal amount of a suitable solvent (e.g., a mixture of ether and water).

-

Allowing the solvent to evaporate slowly and undisturbed in a loosely capped vial over several days.

-

Harvesting the resulting single crystals for analysis.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology Overview

The technique involves irradiating a single crystal with a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots. The positions and intensities of these spots contain the information needed to reconstruct the electron density map of the molecule and, from that, the atomic positions.

Experimental Workflow: SC-XRD

In-Depth Structural Analysis

The was determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 216907.[1] The analysis of this structure provides critical insights into its behavior.

Crystallographic Data Summary

While the full crystallographic table requires accessing the CCDC deposition, the published literature confirms the structure and provides key details.[1] A representative table of crystallographic parameters is shown below.

| Parameter | Value |

| Chemical Formula | C₆H₇BFNO₂ |

| CCDC Deposition Number | 216907 |

| Crystal System | (To be confirmed from CIF) |

| Space Group | (To be confirmed from CIF) |

| a, b, c (Å) | (To be confirmed from CIF) |

| α, β, γ (°) | (To be confirmed from CIF) |

| Volume (ų) | (To be confirmed from CIF) |

| Z (Molecules per cell) | (To be confirmed from CIF) |

Molecular Geometry

The analysis of the crystal structure confirms the expected molecular connectivity. The boron atom exhibits trigonal planar geometry, as is typical for boronic acids. Bond lengths and angles are consistent with those found in other structurally characterized phenylboronic acid derivatives.[1] The benzene ring is planar, with the amino, fluoro, and boronic acid substituents lying in or close to the plane of the ring.

Intermolecular Interactions and Crystal Packing

The most revealing aspect of the crystal structure is the extensive network of hydrogen bonds that dictates the packing of the molecules in the unit cell. The literature highlights that all three substituents on the benzene ring—the amino group, the fluorine atom, and the boronic acid—are involved in these interactions.[1]

-

Boronic Acid Dimers : A common and dominant motif in the crystal structures of boronic acids is the formation of hydrogen-bonded dimers. Two boronic acid groups from adjacent molecules typically form a cyclic arrangement with two strong O-H···O hydrogen bonds.

-

Amine Group Interactions : The -NH₂ group is a potent hydrogen bond donor. It forms N-H···O bonds with the oxygen atoms of the boronic acid groups of neighboring molecules and potentially N-H···F bonds.

-

Role of Fluorine : The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F or N-H···F interactions, further stabilizing the crystal lattice.

This intricate network of hydrogen bonds results in a stable, tightly packed three-dimensional structure.

Structure-Property Relationships and Applications

The solid-state structure provides a foundation for understanding the macroscopic properties and applications of 4-amino-3-fluorophenylboronic acid.

Impact on Acidity (pKₐ)

The electron-withdrawing effect of the ortho-fluorine atom is a primary determinant of the boronic acid's Lewis acidity. This effect is electronic and intrinsic to the molecule, but the crystal structure confirms the intramolecular geometry that allows for this influence. The lowered pKₐ is critical for its function as a glucose sensor in physiological fluids.[1][3] A study found that the acetamido derivative of 4-amino-3-fluorophenylboronic acid has a pKₐ value of 7.8, which is advantageously low for binding sugars at physiological pH.[1][[“]]

Implications for Drug Development

As a pharmaceutical intermediate, the compound's stability and reactivity are paramount. The solid-state structure provides insights into its stability. Furthermore, its functional groups make it a versatile building block:

-

Suzuki-Miyaura Coupling : The boronic acid moiety is primed for palladium-catalyzed cross-coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis.[2]

-

Pharmacophore Element : The substituted phenylboronic acid motif itself can act as a pharmacophore, designed to interact with specific biological targets. Boron-containing drugs like Bortezomib (Velcade) and Vaborbactam highlight the therapeutic potential of this class of compounds.[6][7]

Conclusion

The offers a detailed portrait of a molecule designed for function. The strategic placement of fluoro and amino substituents on the phenylboronic acid core results in a compound with tailored electronic properties and versatile chemical reactivity. The solid-state architecture is dominated by an extensive hydrogen-bonding network, which stabilizes the lattice and involves all three key functional groups. This structural understanding is not merely academic; it provides a rational basis for the compound's low pKₐ and its successful application in glucose sensing materials, while also confirming its utility as a robust and predictable building block for the synthesis of complex pharmaceutical agents. This guide underscores the power of structural chemistry to connect molecular architecture with tangible, high-value applications.

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. consensus.app [consensus.app]

- 6. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa of (4-Amino-3-fluorophenyl)boronic acid

Introduction

(4-Amino-3-fluorophenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its utility as a building block in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and its potential as a pharmacophore, stems from the unique interplay of its constituent groups. The molecule possesses two ionizable centers: the Lewis acidic boronic acid moiety and the Brønsted-Lowry basic amino group. Consequently, its behavior in aqueous media is governed by two distinct acid dissociation constants (pKa values), which are critical determinants of its solubility, membrane permeability, and target binding affinity.[1]

This guide provides a comprehensive exploration of the pKa values of this compound. We will delve into the theoretical underpinnings that dictate its acidic and basic character, present state-of-the-art computational prediction tools, and offer detailed, field-proven experimental protocols for the empirical determination of its pKa values. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's fundamental physicochemical properties.

Theoretical Framework: The Duality of Acidity and Basicity

The ionization state of this compound is pH-dependent, involving two key equilibria.

-

Equilibrium 1: The Amino Group (pKa₁) : The anilino nitrogen can be protonated to form an anilinium cation. This equilibrium is defined by pKa₁, representing the acidity of the conjugate acid.

-

Equilibrium 2: The Boronic Acid Group (pKa₂) : Arylboronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate anion.[2] This equilibrium is characterized by pKa₂.

The positions of these equilibria are profoundly influenced by the electronic effects of the substituents on the phenyl ring.

-

Fluorine Substituent : Located meta to the boronic acid and ortho to the amino group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring.[3]

-

Impact on pKa₁: The -I effect of fluorine withdraws electron density from the amino group, making the lone pair less available for protonation. This destabilizes the conjugate acid (anilinium ion), making the amino group a weaker base, thus lowering the pKa₁ value compared to aniline.

-

Impact on pKa₂: The -I effect increases the electrophilicity of the boron atom, enhancing its Lewis acidity. This facilitates the acceptance of a hydroxide ion, lowering the pKa₂ value (stronger acid) compared to unsubstituted phenylboronic acid.[4]

-

-

Amino Substituent : Located para to the boronic acid, the amino group exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect typically dominates.

-

Impact on pKa₂: The +R effect donates electron density into the aromatic ring, reducing the electrophilicity of the boron atom. This makes it a weaker Lewis acid, thus increasing the pKa₂ value compared to phenylboronic acid.

-

The net effect on each pKa is a balance of these competing influences. For pKa₂, the electron-donating amino group and the electron-withdrawing fluoro group will have opposing effects, making a priori estimation challenging and empirical measurement essential.

Computational pKa Prediction

In modern drug discovery, in-silico tools are frequently used for the early-stage prediction of physicochemical properties.[5][6] Several software packages employ algorithms based on quantitative structure-property relationships (QSPR), Hammett-type equations, or quantum mechanics (DFT) to estimate pKa values.[7][8][9]

While rapid, these predictions carry inherent limitations. The accuracy for novel or multifunctional scaffolds can be limited, with prediction errors often in the range of 0.5-1.0 pKa units or more.[2][7] Computational methods struggle to fully capture complex intramolecular interactions and solvation effects.[9] Therefore, predicted values should be treated as estimates to be confirmed by empirical data.

Table 1: Overview of Common pKa Prediction Software

| Software Platform | Methodology | Key Features |

| ACD/pKa DB [8] | Large database with Hammett-type equations & algorithmic extensions | Extensive training database (>26,000 compounds), visualization of microspecies. |

| Schrödinger Macro-pKa [5] | Physics-based DFT calculations with empirical corrections | High accuracy for complex molecules, considers tautomers and conformations. |

| MolGpKa [6] | Graph-convolutional neural network model | Machine-learning approach, learns chemical patterns automatically. |

| MoKa [7] | GRID molecular interaction field descriptors | Fast calculations, can be self-trained with experimental data. |

A predicted pKa value for the related pinacol ester, this compound pinacol ester, is 2.84.[10] This value likely corresponds to the pKa of the anilinium ion (pKa₁), as the boronic acid is protected. The pKa of the free boronic acid (pKa₂) would be significantly different.

Experimental Determination of pKa Values

The empirical measurement of pKa is the gold standard for accuracy. We present three robust methods, each with a self-validating protocol.

Potentiometric Titration

This classic method involves monitoring pH changes as a solution of the analyte is titrated with a strong acid or base. It is highly precise and can resolve multiple pKa values if they are sufficiently separated.[11][12]

-

System Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation : Prepare a ~50 mL solution of this compound (e.g., 1-5 mM) in deionized, carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the pKa value will be for that specific solvent system.[11] Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[12]

-

Titration - Leg 1 (Determining pKa₁) :

-

Acidify the sample solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl).

-

Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until past the first equivalence point (a sharp inflection in the pH curve).

-

-

Titration - Leg 2 (Determining pKa₂) :

-

Continue the same titration from Leg 1.

-

Proceed with base additions until past the second equivalence point, typically in the pH 8-10 range for arylboronic acids.

-

-

Data Analysis :

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa is the pH at the half-equivalence point (the midpoint volume between the start and the first equivalence point for pKa₁, and between the first and second equivalence points for pKa₂).

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is ideal for compounds containing a chromophore near an ionizable center, as protonation state changes will alter the UV-Vis absorption spectrum. It requires much less material than potentiometry.[11][13]

-

Identify Analytical Wavelengths :

-

Record the UV-Vis spectrum (e.g., 200-400 nm) of the analyte in a highly acidic solution (pH ~2, all molecules in R-NH₃⁺ form).

-

Record the spectrum in a neutral solution (pH ~7, all molecules in neutral R-NH₂ form).

-

Record the spectrum in a highly basic solution (pH ~12, all molecules in anionic boronate form).

-

Identify wavelengths (λ) with the largest absorbance differences between the protonated and deprotonated species for both equilibria.

-

-

Prepare Buffer Series : Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 2-6 for pKa₁ and pH 7-11 for pKa₂), maintaining constant ionic strength.

-

Measurement :

-

Prepare a set of solutions with a constant concentration of the analyte in each buffer from the series.

-

Measure the absorbance of each solution at the pre-determined analytical wavelengths.

-

-

Data Analysis :

-

For each pKa, plot Absorbance versus pH. The resulting sigmoidal curve will have an inflection point at the pKa.

-

Alternatively, use the Henderson-Hasselbalch equation in its linear form: pH = pKa + log([A⁻]/[HA]) where the ratio of the deprotonated form (A⁻) to the protonated form (HA) can be calculated from the absorbances: [A⁻]/[HA] = (A_HA - A) / (A - A_A⁻) (A = absorbance at a given pH, A_HA = absorbance of pure acidic form, A_A⁻ = absorbance of pure basic form).

-

A plot of log([A⁻]/[HA]) versus pH yields a straight line where the x-intercept equals the pKa.[14]

-

References

- 1. zenodo.org [zenodo.org]

- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. schrodinger.com [schrodinger.com]

- 6. MolGpKa [xundrug.cn]

- 7. MoKa - pKa modelling [moldiscovery.com]

- 8. acdlabs.com [acdlabs.com]

- 9. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 10. 4-Amino-3-fluorophenylboronic acid, pinacol ester CAS#: 819058-34-9 [m.chemicalbook.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Virtual Labs [mas-iiith.vlabs.ac.in]

- 14. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (4-Amino-3-fluorophenyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Amino-3-fluorophenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR data of this structurally significant molecule. We will explore the nuanced effects of the electron-donating amino group, the electron-withdrawing fluorine and boronic acid groups, and the complex spin-spin coupling interactions that define its spectral signature. This guide synthesizes experimental data with predictive analysis based on established NMR principles to offer a holistic understanding of the molecule's electronic and structural properties as revealed by NMR spectroscopy.

Introduction: The Structural and Spectroscopic Significance of this compound

This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of its three functional groups: the amino group, which can be a site for further functionalization; the fluorine atom, which can enhance metabolic stability and binding affinity; and the boronic acid moiety, renowned for its ability to form reversible covalent bonds with diols, such as those found in saccharides. This makes it a valuable component in the design of glucose sensors and other targeted therapeutics.[1]

A thorough understanding of its structure and electronic properties is paramount for its effective application. NMR spectroscopy is the most powerful tool for elucidating these features in solution. The ¹H NMR spectrum reveals the disposition of protons and their interactions, while the ¹³C NMR spectrum provides insights into the carbon skeleton and the electronic influence of the substituents. The presence of fluorine (¹⁹F, I=1/2) and boron (¹¹B, I=3/2 and ¹⁰B, I=3) introduces additional layers of complexity and information through spin-spin coupling and quadrupolar effects, respectively.

This guide will provide a detailed, step-by-step interpretation of the ¹H and ¹³C NMR spectra, explaining the causality behind the observed and predicted chemical shifts and coupling constants.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on the experimental setup. The following protocol outlines the best practices for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

The choice of solvent is a critical first step. Due to the presence of exchangeable protons in the amino (-NH₂) and boronic acid (-B(OH)₂) groups, the choice of solvent significantly impacts the resulting spectrum.

-

Aprotic Solvents (Recommended): Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds helps to slow the exchange of the -NH₂ and -B(OH)₂ protons, allowing for their observation as distinct signals and preserving their coupling to neighboring nuclei.

-

Protic Solvents (for specific applications): Deuterium oxide (D₂O) can be used, but it will lead to the rapid exchange of the -NH₂ and -B(OH)₂ protons with deuterium. This results in the disappearance of their signals from the ¹H NMR spectrum and a loss of coupling information. The Asher et al. study utilized D₂O, providing valuable data on the aromatic protons under these specific conditions.[1]

Protocol:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be required.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Freq. | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse (zg30) | Power-gated decoupling (zgpg30) |

| Acquisition Time | ~ 4 seconds | ~ 1-2 seconds |

| Relaxation Delay | 2 seconds | 2 seconds |

| Number of Scans | 16-64 | 1024 or more |

| Spectral Width | 0-12 ppm | 0-200 ppm |

| Temperature | 298 K | 298 K |

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to show signals for the three aromatic protons, the two amino protons, and the two boronic acid protons. The key to interpretation lies in understanding the electronic effects of the substituents and the resulting spin-spin coupling patterns.

Predicted Chemical Shifts and Multiplicities

The aromatic region will display a complex pattern due to the interplay of ortho, meta, and para couplings, further complicated by coupling to the ¹⁹F nucleus.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-5 | ~ 6.8 - 7.0 | ddd | ³J(H⁵,H⁶) ≈ 8-9, ⁴J(H⁵,F³) ≈ 2-3, ⁴J(H⁵,H²) ≈ 0.5 | Ortho to the strongly electron-donating -NH₂ group, resulting in significant shielding (upfield shift). |

| H-2 | ~ 7.1 - 7.3 | dd | ³J(H²,F³) ≈ 10-12, ⁴J(H²,H⁶) ≈ 2-3 | Ortho to the electron-withdrawing -B(OH)₂ group and meta to -NH₂, leading to a downfield shift relative to H-5. |

| H-6 | ~ 7.3 - 7.5 | dd | ³J(H⁶,H⁵) ≈ 8-9, ⁴J(H⁶,H²) ≈ 2-3 | Ortho to the electron-withdrawing -B(OH)₂ group and meta to -F, resulting in a downfield shift. |

| -NH₂ | ~ 5.0 - 5.5 | br s | - | Broad signal due to quadrupolar broadening from the adjacent ¹⁴N and potential for slow exchange. |

| -B(OH)₂ | ~ 8.0 - 8.5 | br s | - | Broad singlet, exchangeable with D₂O. Its chemical shift is sensitive to concentration and water content. |

Causality of Spectral Features

-

Electron-Donating and Withdrawing Effects: The powerful electron-donating resonance effect of the amino group shields the ortho (H-5) and para (H-2, relative to the amino group) positions, shifting them upfield. Conversely, the inductive effect of the fluorine and the anisotropic effect of the boronic acid group deshield adjacent protons, shifting them downfield.

-

H-F Coupling: The ¹⁹F nucleus (spin 1/2) couples with protons. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei. We expect a significant ortho coupling (³J(H²,F³)) and a smaller meta coupling (⁴J(H⁵,F³)).

-

H-H Coupling: Standard aromatic proton couplings will be observed: ortho (³J), meta (⁴J), and para (⁵J), with typical values of ³J > ⁴J > ⁵J.

Experimental Workflow for ¹H NMR Analysis

References

The Tunable World of Fluorinated Phenylboronic Acids: A Guide to Electronic Properties and Their Characterization

An In-depth Technical Guide:

Introduction: The Strategic Synergy of Fluorine and Boron

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3] When this powerful element is combined with the versatile phenylboronic acid moiety, a class of compounds with highly tunable and potent electronic properties emerges.

Phenylboronic acids are renowned for their utility as building blocks in Suzuki-Miyaura cross-coupling reactions and as receptors for diol-containing molecules, such as saccharides, making them invaluable in both synthesis and chemical biology.[4][5][6] The introduction of fluorine substituents onto the phenyl ring significantly modulates the electronic character of the boron center, enhancing its Lewis acidity and altering its reactivity in predictable ways.[7][8] This enhancement is critical for applications ranging from the design of potent enzyme inhibitors to the development of sensitive glucose sensors.[5][8]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core electronic properties of fluorinated phenylboronic acids. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into how these properties are characterized and leveraged for advanced applications.

The Fundamental Electronic Influence of Fluorine

The effect of fluorine on the phenylboronic acid scaffold is a nuanced interplay of two opposing electronic forces: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance (mesomeric) effect (+R). The net impact on the molecule's electron density is highly dependent on the position of the fluorine substituent(s).

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density through the sigma (σ) bonds of the aromatic ring. This effect depletes electron density from the ring and, consequently, from the boron atom.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system. This effect increases electron density on the ring, particularly at the ortho and para positions.

The dominance of one effect over the other is determined by substituent position:

-

Ortho Position: Both -I and +R effects are at play. The inductive effect is strong due to proximity. A unique through-space interaction, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine, can further increase acidity.[7][8]

-

Meta Position: The inductive effect dominates, as the resonance effect does not extend to the meta position. This results in a straightforward increase in the acidity of the boronic acid.[7]

-

Para Position: The inductive and resonance effects act in opposition. While the -I effect is still significant, the +R effect partially compensates for it, leading to a more modest impact on acidity compared to the other positions.[7][8]

Caption: Positional effects of fluorine on phenylboronic acid acidity.

This electron-withdrawing character is crucial because boronic acids primarily function as Lewis acids , not Brønsted acids.[8] The empty p-orbital on the trigonal planar boron atom readily accepts a pair of electrons from a Lewis base (like the hydroxide ion in water) to form a more stable, tetrahedrally coordinated boronate anion.[9][10] By pulling electron density away from the boron atom, fluorine substitution enhances its electrophilicity, making it a stronger Lewis acid and shifting the equilibrium towards the boronate form.

Caption: Equilibrium of a fluorinated phenylboronic acid in water.

A Quantitative Look at Acidity: pKa Values

The acidity of a boronic acid is quantified by its pKa value. A lower pKa indicates a stronger acid. The introduction of fluorine consistently lowers the pKa of phenylboronic acid, with the magnitude of the effect being highly dependent on the number and position of the fluorine atoms.[7][8] Unsubstituted phenylboronic acid has a pKa of approximately 8.86, whereas fluorinated analogues can have pKa values ranging from 6.17 to 8.77.[7][8]

| Compound | pKa Value | Key Observation |

| Phenylboronic Acid | 8.86[8] | Baseline for comparison. |

| 4-Fluorophenylboronic Acid | 8.77[7] | Highest pKa among fluorinated isomers due to competing electronic effects.[7] |

| 3-Fluorophenylboronic Acid | ~8.3 (Varies) | Inductive effect dominates, leading to a clear increase in acidity.[7] |

| 2-Fluorophenylboronic Acid | ~8.1 (Varies) | Enhanced acidity from inductive effect and potential H-bonding.[7][8] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[7] | Lowest pKa, demonstrating the cumulative effect of multiple electron-withdrawing groups.[7] |

Note: Specific pKa values can vary slightly depending on the experimental method and conditions.

These trends are critical for drug development. A compound's pKa determines its ionization state at physiological pH (~7.4). By tuning the pKa through fluorination, a molecule can be designed to exist in the optimal neutral or anionic state for binding to a specific biological target.

Experimental Characterization of Electronic Properties

A multi-faceted approach combining spectroscopic, titrimetric, and computational methods is essential for a comprehensive understanding of the electronic properties of fluorinated phenylboronic acids.

A. Determination of Acidity (pKa)

Causality: The choice between potentiometric and spectrophotometric titration depends on the sample's properties. Potentiometry is a direct measure of pH change and is highly accurate for soluble compounds available in milligram quantities.[11][12] Spectrophotometry is more sensitive, requiring less material, but is only applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.[11][13]

Protocol 1: Potentiometric Titration [13][14]

-

Preparation: Prepare a carbonate-free solution of 0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

-

Sample Dissolution: Accurately weigh and dissolve a known amount of the fluorinated phenylboronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Immerse the pH electrode in the sample solution and titrate with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

-